2-chloro-4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a pyrrolidinone moiety attached via a propyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzoic acid and 3-(2-oxopyrrolidin-1-yl)propylamine.
Amide Formation: The carboxylic acid group of 2-chloro-4-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-(2-oxopyrrolidin-1-yl)propylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: Alcohol derivatives of the pyrrolidinone moiety.
Oxidation Products: Oxidized derivatives with different functional groups.
Scientific Research Applications
2-chloro-4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
- 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide
- 2-chloro-4-fluoro-1-(trifluoromethyl)benzene
Uniqueness
2-chloro-4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide is unique due to the presence of the pyrrolidinone moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O2/c15-12-9-10(16)4-5-11(12)14(20)17-6-2-8-18-7-1-3-13(18)19/h4-5,9H,1-3,6-8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLRUSUITULDJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.